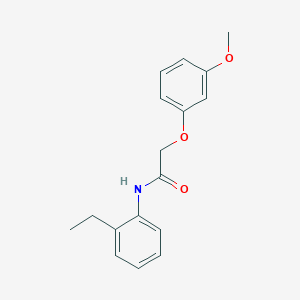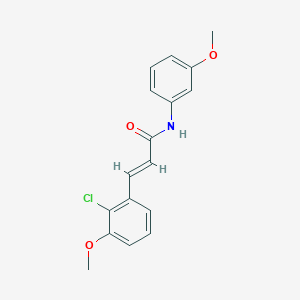![molecular formula C18H17Cl3N4O5S B11940548 3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)
3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical and biological applications due to their diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE typically involves multiple steps, including the introduction of methoxy groups, chlorination, and thiourea formation. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process may include purification steps like recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, it can be used in the production of dyes, polymers, and other materials.
作用機序
The mechanism of action of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzamide: Shares the benzamide core but lacks the complex substituents.
N-(2,2,2-Trichloroethyl)benzamide: Similar trichloroethyl group but different overall structure.
Thiourea Derivatives: Compounds with similar thiourea moieties.
Uniqueness
The uniqueness of 3,4-DIMETHOXY-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C18H17Cl3N4O5S |
|---|---|
分子量 |
507.8 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-13-8-7-10(9-14(13)30-2)15(26)23-16(18(19,20)21)24-17(31)22-11-5-3-4-6-12(11)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,31) |
InChIキー |
VSGTXUGHTYTLCN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)










![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)
